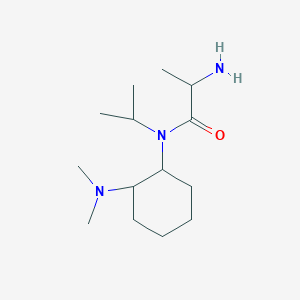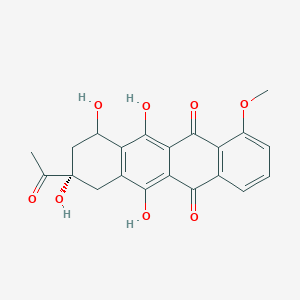![molecular formula C11H17ClN4O B14795531 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14795531.png)
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The compound features a pyridazine ring substituted with a chlorine atom and an isopropyl group, making it a unique structure with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyridazine and (S)-2-amino-N-isopropylpropanamide.
Reaction Conditions: The reaction involves the nucleophilic substitution of the 6-chloropyridazine with (S)-2-amino-N-isopropylpropanamide under controlled conditions. This can be achieved using a suitable base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the pyridazine ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Pharmaceuticals: It may serve as an intermediate in the production of pharmaceutical compounds with therapeutic properties.
Chemical Research: The compound’s unique structure makes it a valuable tool for studying chemical reactions and mechanisms.
Biological Studies: It can be used in biological assays to investigate its effects on cellular processes and molecular targets.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide: The enantiomer of the compound with a different chiral configuration.
2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-methylpropanamide: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-ethylpropanamide: A similar compound with an ethyl group instead of an isopropyl group.
Uniqueness
(S)-2-Amino-N-((6-chloropyridazin-3-yl)methyl)-N-isopropylpropanamide is unique due to its specific chiral configuration and the presence of an isopropyl group
Propriétés
Formule moléculaire |
C11H17ClN4O |
|---|---|
Poids moléculaire |
256.73 g/mol |
Nom IUPAC |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)16(11(17)8(3)13)6-9-4-5-10(12)15-14-9/h4-5,7-8H,6,13H2,1-3H3 |
Clé InChI |
AMTVDHQZQCXXKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=NN=C(C=C1)Cl)C(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


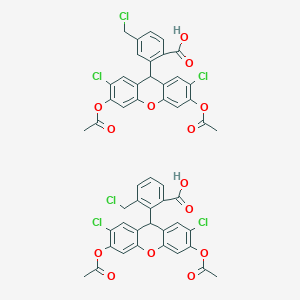
![N,N-dimethyl-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenamine](/img/structure/B14795461.png)


![2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B14795468.png)

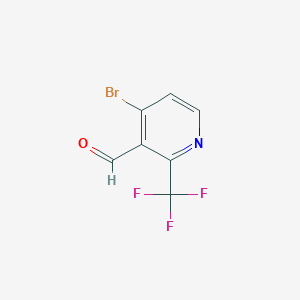
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14795484.png)
![tert-butyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate](/img/structure/B14795492.png)
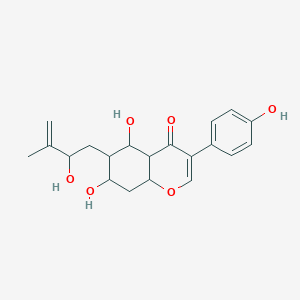
![6-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B14795502.png)
